molecular formula C8H3FN2 B156083 2-Fluoroterephthalonitrile CAS No. 1897-53-6

2-Fluoroterephthalonitrile

Cat. No. B156083
CAS RN: 1897-53-6
M. Wt: 146.12 g/mol
InChI Key: DULBJBXBNLVFBI-UHFFFAOYSA-N
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Description

2-Fluoroterephthalonitrile is a fluorinated nitrile compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various chemical products. While the provided papers do not directly discuss 2-fluoroterephthalonitrile, they do provide insights into the synthesis and properties of related fluoronitrile compounds, which can be informative for understanding the broader class of substances to which 2-fluoroterephthalonitrile belongs.

Synthesis Analysis

The synthesis of fluoronitriles can be achieved through different methods. One approach involves the fluorination of cyanohydrins or their trimethylsilylethers using DAST (diethylaminosulfur trifluoride) or by nucleophilic substitution with fluoride on polymeric supports, which results in the inversion of configuration of the starting cyanohydrins . Another method described involves a Strecker-type reaction, where amines react with 3-fluoro-2-hydroxy-nitriles followed by acid solvolysis, leading to the formation of 2-amino-3-fluoronitriles with inversion of configuration at the carbon atom carrying the hydroxyl group . These methods highlight the importance of stereochemistry in the synthesis of fluoronitriles and may be applicable to the synthesis of 2-fluoroterephthalonitrile.

Molecular Structure Analysis

The molecular structure of fluoronitriles is characterized by the presence of a fluorine atom and a nitrile group (-C≡N). The stereochemistry is a crucial aspect, as the configuration of the carbon atoms can significantly influence the reactivity and properties of the compound. The papers suggest that the synthesis methods employed can lead to specific stereochemical outcomes, such as inversion of configuration, which is an important consideration in the design of synthesis pathways for target molecules like 2-fluoroterephthalonitrile .

Chemical Reactions Analysis

Fluoronitriles can undergo various chemical reactions due to the presence of reactive functional groups. The abstracts provided do not detail specific reactions for 2-fluoroterephthalonitrile, but the synthesis methods suggest that these compounds can be intermediates in the production of other fluorinated organic molecules, such as β-fluoro-α-amino acids and esters . The reactivity of the fluorine atom and the nitrile group can be exploited in further chemical transformations, which may be relevant for the development of pharmaceuticals or agrochemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoronitriles like 2-fluoroterephthalonitrile are influenced by the electronegativity of the fluorine atom and the polarity of the nitrile group. These properties can affect the solubility, boiling point, and stability of the compound. Although the provided papers do not discuss the specific properties of 2-fluoroterephthalonitrile, they imply that the compounds synthesized have distinct stereochemical and functional group characteristics that would impact their physical and chemical behavior .

Scientific Research Applications

  • Fluorinated Polymers

    • Summary of Application : Fluoropolymers display a wide range of remarkable properties and are used in a number of applications including high-performance elastomers, thermoplastics, coatings for optical fibers, and hydrophobic and lipophobic surfaces .
    • Results or Outcomes : The use of fluoropolymers can enhance the performance of materials in various ways, such as improving their resistance to heat, chemicals, and electricity .
  • (2-Fluoroallyl)pyridinium Tetrafluoroborates

    • Summary of Application : These compounds serve as novel and stable 2-fluoroallyl electrophiles for Pd-catalyzed allylic substitution .
    • Methods of Application : An efficient two-step approach to 2-fluoroallyl amines was developed that involves the synthesis of (2-fluoroallyl)pyridinium tetrafluoroborates from readily available gem-bromofluorocyclopropanes .
    • Results or Outcomes : This method provides a new way to synthesize 2-fluoroallyl amines .
  • Polymers of Intrinsic Microporosity (PIMs)

    • Summary of Application : PIMs are a new type of polymer material with a unique microporous structure. They have been widely applied in gas separation . In recent years, PIMs have also experienced rapid growth in liquid separation and purification .
    • Methods of Application : The synthesis of PIMs involves the use of 2,3,5,6-tetra-fluoroterephthalonitrile . The specific methods of application can vary widely depending on the specific use-case.
    • Results or Outcomes : The use of PIMs can enhance the performance of materials in various ways, such as improving their resistance to heat, chemicals, and electricity .
  • Pharmacokinetics

    • Summary of Application : 2-Fluoroterephthalonitrile has been studied for its physicochemical properties, including its potential as a BBB permeant and as an inhibitor of various cytochrome P450 enzymes .
    • Methods of Application : The specific methods of application can vary widely depending on the specific use-case. For example, in drug development, these properties might be considered when designing new therapeutic agents .
    • Results or Outcomes : The use of 2-Fluoroterephthalonitrile in this context could potentially lead to the development of new drugs with improved pharmacokinetic properties .
  • Liquid Separation and Purification

    • Summary of Application : Polymers of Intrinsic Microporosity (PIMs) have been applied in liquid separation and purification . This includes pervaporation (removal of organics from water, dehydration of solvents, and separation of organic mixtures), nanofiltration (dye rejection), and adsorption (dyes, organic contaminants, metal ions, oil/water separation, and enantiomeric separation) .
    • Methods of Application : The synthesis of PIMs involves the use of 2,3,5,6-tetra-fluoroterephthalonitrile . The specific methods of application can vary widely depending on the specific use-case.
    • Results or Outcomes : The use of PIMs can enhance the performance of materials in various ways, such as improving their resistance to heat, chemicals, and electricity .
  • Gas Separation Membranes

    • Summary of Application : Polymers of Intrinsic Microporosity (PIMs) are broadly recognized as a potential next-generation membrane material for gas separations due to their ultra-permeable characteristics .
    • Methods of Application : The synthesis of PIMs involves the use of 2,3,5,6-tetra-fluoroterephthalonitrile . The specific methods of application can vary widely depending on the specific use-case.
    • Results or Outcomes : The use of PIMs can enhance the performance of materials in various ways, such as improving their resistance to heat, chemicals, and electricity .

Safety And Hazards

2-Fluoroterephthalonitrile is classified as having acute toxicity, whether through oral intake, dermal contact, or inhalation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-fluorobenzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULBJBXBNLVFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172388
Record name 1,4-Benzenedicarbonitrile, 2-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroterephthalonitrile

CAS RN

1897-53-6
Record name 2-Fluoro-1,4-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1897-53-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarbonitrile, 2-fluoro-
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Record name 1,4-Benzenedicarbonitrile, 2-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoroterephthalonitrile
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Synthesis routes and methods I

Procedure details

A solution of 4-bromo-2-fluorobenzonitrile (20 g, 100 mmol), zinc cyanide (7 g, 60 mmol) and tetrakis(triphenylphosphine)palladium (4.6 g, 4 mmol) in DMF (100 mL) was heated at 80° C. for 4 hr. Toluene (300 mL) and saturated aqueous ammonium chloride (300 mL) were added and the layers were separated. The organic layer was washed once with saturated aqueous ammonium chloride and twice with brine. The organic phase was dried (MgSO4), filtered and concentrated. The product was purified by silica gel chromatography, eluting with a gradient of hexanes to 30% EtOAc/hexanes (11 g, 75%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-fluorobenzonitrile (20 g, 100 mmol), zinc cyanide (7 g, 60 mmol) and tetrakis(triphenyl-phosphine)palladium (4.6 g, 4 mmol) in DMF (100 mL) was heated at 80° C. for 4 hr. Toluene (300 mL) and saturated aqueous ammonium chloride (300 mL) were added and the layers were separated. The organic layer was washed once with saturated aqueous ammonium chloride and twice with brine. The organic phase was dried (MgSO4), filtered and concentrated. The product was purified by silica gel chromatography, eluting with a gradient of hexanes to 30% EtOAc/hexanes (11 g, 75%).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl-phosphine)palladium
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-6-fluorobenzonitrile (5 g, 25 mmol) in anhydrous DMF (20 mL) was added Zinc cyanide (1.75 g, 14.9 mmol) and tetrakis(triphenylphosphine)-palladium(0) (0.6 g, 0.519 mmol). The reaction mixture was heated overnight under argon at 90° C. After cooling to room temperature, the reaction mixture was poured into ethyl acetate (150 mL) and extracted with water 50 mL, 2×30 mL, brine (30 mL), then dried over anhydrous sodium sulfate. After rotary evaporation of most solvent, the concentrated solution was loaded onto a silica column and eluted with EtOAc/Hexane (1:6). A white solid was obtained (3.73 g). 1H-NMR (300 MHz, CDCl3) δ 7.80 (m, 1H), 7.58 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
catalyst
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3
Citations
WP Heilman, RD Battershell, WJ Pyne… - Journal of Medicinal …, 1978 - ACS Publications
… Of these cyanobenzenes, trimesonitrile (16), 4-chlorobenzonitrile, 2-chloroterephthalonitrile, and 2-fluoroterephthalonitrile with reductions in edema of 32, 30, 46, and 49%, respectively, …
Number of citations: 33 pubs.acs.org
V Dianati, P Navals, F Couture… - Journal of Medicinal …, 2018 - ACS Publications
Paired basic amino acid cleaving enzyme 4 (PACE4), a serine endoprotease of the proprotein convertases family, has been recognized as a promising target for prostate cancer. We …
Number of citations: 8 pubs.acs.org
V Dianati - core.ac.uk
This thesis deals with the design, synthesis and pharmacological evaluation of peptidomimetic inhibitors of PACE4, a pro-protein convertase. These compounds are studied as a …
Number of citations: 2 core.ac.uk

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